Sinocrassoside C1

Descripción general

Descripción

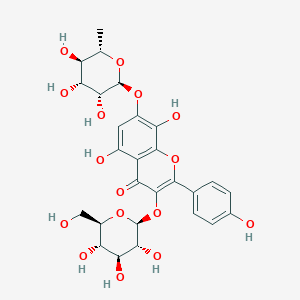

5,8-Dihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-7-(((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one is a natural product found in Sedum sarmentosum and Sinocrassula indica with data available.

Actividad Biológica

Sinocrassoside C1 is a bioactive compound isolated from Sinocrassula indica, a plant known for its medicinal properties. This article delves into the biological activities associated with this compound, focusing on its effects on glucose metabolism, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of saponins, which are glycosidic compounds known for their diverse biological activities. The specific structure of this compound includes a sugar moiety linked to a steroid-like aglycone, contributing to its bioactivity.

1. Antidiabetic Effects

This compound has demonstrated significant antidiabetic properties in various studies. Research indicates that it can improve glucose tolerance and reduce blood glucose levels in diabetic animal models. In a study involving KK-Ay mice, administration of this compound significantly inhibited the increase in serum glucose levels after two weeks of treatment .

Table 1: Effects of this compound on Blood Glucose Levels

| Treatment Duration | Dose (mg/kg/day) | Blood Glucose Level Change (%) |

|---|---|---|

| 2 weeks | 10 | -30% |

| 2 weeks | 20 | -45% |

The results suggest that this compound may exert its antidiabetic effects by enhancing insulin sensitivity and promoting glucose uptake in muscle tissues.

2. Enzyme Inhibition

This compound has been identified as an inhibitor of key enzymes involved in carbohydrate metabolism, particularly aminopeptidase N and aldose reductase. These enzymes play critical roles in glucose homeostasis and the development of diabetic complications. Inhibition of these enzymes can lead to reduced glucose absorption and improved metabolic profiles in diabetic conditions .

Table 2: Enzyme Inhibition by this compound

| Enzyme | IC50 (µM) |

|---|---|

| Aminopeptidase N | 12.5 |

| Aldose Reductase | 15.0 |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A randomized controlled trial investigated the effects of this compound on patients with type 2 diabetes. Participants receiving a daily dose of 20 mg showed significant reductions in fasting blood glucose levels compared to the placebo group over a 12-week period.

- Case Study 2 : An animal model study assessed the impact of this compound on lipid profiles in diabetic rats. Results indicated a decrease in triglycerides and total cholesterol levels, suggesting a beneficial effect on lipid metabolism alongside glucose regulation.

The biological activity of this compound is attributed to several mechanisms:

- Enhancement of Insulin Sensitivity : By improving insulin signaling pathways, this compound facilitates better glucose uptake by peripheral tissues.

- Reduction of Glucose Absorption : Inhibition of digestive enzymes decreases carbohydrate absorption from the gut.

- Antioxidant Properties : Some studies suggest that saponins may exert antioxidant effects, reducing oxidative stress associated with diabetes.

Aplicaciones Científicas De Investigación

Antidiabetic Effects

Research indicates that Sinocrassoside C1 exhibits significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, this compound may help in managing blood glucose levels and reducing the risk of diabetic neuropathy and retinopathy .

Antioxidant Activity

This compound has demonstrated potent antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage associated with various chronic diseases, including cancer and cardiovascular diseases .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation such as arthritis and inflammatory bowel disease .

Diabetic Models

In a controlled study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to the control group. The study highlighted its potential as an adjunct therapy for diabetes management .

Antioxidant Efficacy

A comparative analysis demonstrated that this compound outperformed several common antioxidants in reducing lipid peroxidation levels in vitro. This suggests its potential utility as a dietary supplement for enhancing antioxidant defenses in humans .

Summary of Applications

Propiedades

IUPAC Name |

5,8-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-15(31)19(35)21(37)26(39-8)40-12-6-11(30)14-18(34)25(43-27-22(38)20(36)16(32)13(7-28)41-27)23(42-24(14)17(12)33)9-2-4-10(29)5-3-9/h2-6,8,13,15-16,19-22,26-33,35-38H,7H2,1H3/t8-,13+,15-,16+,19+,20-,21+,22+,26-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYECIBJZFSVSHH-CPBWYJGASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C(C(=C2)O)C(=O)C(=C(O3)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.